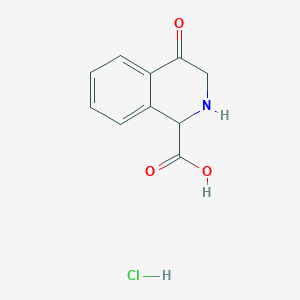

4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is a derivative of the tetrahydroisoquinoline class of compounds. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline cores . Another common method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamines . These reactions often require acidic conditions and can be catalyzed by various Lewis acids .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

化学反応の分析

Castagnoli–Cushman Reaction (CCR)

This compound participates in stereoselective annulation reactions with fluoral hydrate and aryl amines. The reaction proceeds via a [4+2] cycloaddition mechanism under mild acidic conditions:

-

Reagents : Fluoral hydrate (CF<sub>3</sub>CH(OH)<sub>2</sub>), aryl amines

-

Conditions : Trifluoroacetic acid (TFA), reflux or room temperature

-

Products : (3R,4R)-1-oxo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid derivatives

-

Yield : 54–55% with trans-diastereoselectivity (dr = 3:1 to 5:1) .

Homophthalic Anhydride-Mediated Cyclization

Reaction with homophthalic anhydride and imines forms polysubstituted tetrahydroisoquinolines:

-

Reagents : Homophthalic anhydride, substituted imines

-

Conditions : Acetic acid, 80°C

-

Products : 1-oxo-2,3,4-trisubstituted tetrahydroisoquinolines with a carboxyl group at C4 .

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes substitution at the 6- or 7-position:

-

Reagents : Halogens (Br<sub>2</sub>, Cl<sub>2</sub>), nitrating agents (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>)

-

Conditions : Polar aprotic solvents (DMF, DMSO), 0–25°C

Reductive Amination

The ketone group is converted to an amine via reductive amination:

-

Reagents : Ammonia, sodium cyanoborohydride (NaBH<sub>3</sub>CN)

-

Conditions : Methanol, pH 6–7, 24–48 hours

Ketone Reduction

The 4-oxo group is reduced to a

科学的研究の応用

Medicinal Chemistry

-

Anticancer Properties

- Recent studies have highlighted the potential of 4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride as an anticancer agent. Derivatives of this compound have been shown to inhibit Bcl-2 family proteins critical for regulating apoptosis in cancer cells. For example, certain derivatives exhibited binding affinities to Bcl-2 and Mcl-1 proteins with Ki values around 5.2 µM and demonstrated anti-proliferative activities against various cancer cell lines.

-

Neuroprotective Effects

- The compound has also been investigated for its neuroprotective properties. It can modulate neurotransmitter systems and exhibit antioxidant activities that protect neuronal cells from oxidative stress, suggesting its potential in treating neurodegenerative diseases.

-

Antimicrobial Activity

- Research indicates that tetrahydroisoquinoline derivatives can inhibit the growth of various pathogens, including antibiotic-resistant strains like New Delhi metallo-beta-lactamase (NDM-1). In vitro studies have shown effective inhibition against these strains.

Biological Studies

This compound serves as a valuable tool in biological research:

- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to active sites on target enzymes, effectively blocking their activity.

- Receptor Interaction : It may interact with various receptors involved in signaling pathways related to cell survival and apoptosis.

Industrial Applications

In industrial settings, this compound is utilized in the development of pharmaceuticals and agrochemicals. Its ability to serve as a building block for synthesizing complex organic molecules makes it a valuable intermediate in organic synthesis.

Case Studies

Several case studies have provided insights into the therapeutic applications of this compound:

- Anticancer Study : A study demonstrated that derivatives of 4-Oxo-1,2,3,4-tetrahydroisoquinoline could induce apoptosis in cancer cells through caspase activation pathways.

- Neuroprotection Research : Investigations into the neuroprotective effects revealed that the compound could mitigate oxidative stress in neuronal cells.

- Antimicrobial Efficacy : In vitro studies confirmed the effectiveness of this compound against resistant bacterial strains.

作用機序

The mechanism of action of 4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . Additionally, it can interact with receptors in the nervous system, modulating neurotransmitter release and uptake .

類似化合物との比較

Similar Compounds

- 1,2,3,4-Tetrahydroisoquinoline

- 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Uniqueness

4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its oxo and carboxylic acid groups make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

生物活性

4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride (CAS No. 2137504-35-7) is a derivative of tetrahydroisoquinoline, a class of compounds recognized for their diverse biological activities. This compound exhibits significant potential in medicinal chemistry due to its structural features, including a carboxylic acid and a ketone functional group, which enhance its reactivity and biological interactions. The compound's molecular formula is C10H10ClNO3, with a molecular weight of approximately 177.20 g/mol.

The synthesis of this compound typically employs the Pictet-Spengler reaction among other methods. The compound is soluble in water and has high bioavailability, making it suitable for various biological applications.

Biological Activity

The biological activity of this compound has been explored in multiple contexts:

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of tetrahydroisoquinoline have been shown to inhibit Bcl-2 family proteins, which are critical in regulating apoptosis in cancer cells. One study reported that certain derivatives exhibited binding affinities to Bcl-2 and Mcl-1 proteins with Ki values around 5.2 µM and demonstrated anti-proliferative activities against various cancer cell lines . The mechanism involves inducing apoptosis through caspase activation pathways.

Neuroprotective Effects

Tetrahydroisoquinoline derivatives are also being investigated for their neuroprotective properties. These compounds can modulate neurotransmitter systems and exhibit antioxidant activities that may protect neuronal cells from oxidative stress .

Antimicrobial Activity

The compound has shown promise in antimicrobial studies as well. Research indicates that tetrahydroisoquinoline derivatives can inhibit the growth of various pathogens, including bacteria resistant to standard antibiotics. In vitro studies demonstrated effective inhibition against strains such as New Delhi metallo-beta-lactamase (NDM-1) .

The mechanism of action for this compound involves its interaction with specific biological targets:

- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to active sites on target enzymes, effectively blocking their activity.

- Receptor Interaction : It may also interact with various receptors involved in signaling pathways related to cell survival and apoptosis.

Comparative Analysis with Similar Compounds

A comparison table illustrates the biological activity of this compound against structurally similar compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Neuroprotective Potential |

|---|---|---|---|

| 4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid HCl | Moderate (Ki = 5.2 µM) | Effective against NDM-1 | Potentially beneficial |

| 1,2,3,4-Tetrahydroisoquinoline | Low | Moderate | Limited evidence |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | High | Effective against various pathogens | Significant |

Case Studies

Several case studies have provided insights into the therapeutic applications of this compound:

特性

IUPAC Name |

4-oxo-2,3-dihydro-1H-isoquinoline-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3.ClH/c12-8-5-11-9(10(13)14)7-4-2-1-3-6(7)8;/h1-4,9,11H,5H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKEPAWINGVAJEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=CC=CC=C2C(N1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。